Elacridar (maleate)
Description
Historical Context and Discovery of Elacridar (B1662867) (maleate) as a Modulator of Efflux Transporters
The academic and pharmaceutical pursuit of overcoming multidrug resistance (MDR) led to the systematic development of compounds capable of modulating efflux transporters. The initial exploration into first-generation P-glycoprotein (P-gp) inhibitors, such as verapamil (B1683045) and cyclosporine-A, revealed challenges related to potency and specificity. researchgate.netewadirect.com These early agents were followed by second-generation inhibitors, like valspodar, which also faced limitations, including interactions with metabolic enzymes like cytochrome P450. ewadirect.com This research trajectory paved the way for the development of third-generation inhibitors, designed for higher potency, greater specificity, and reduced interaction with other cellular processes. researchgate.netmdpi.commdpi.com
Within this context, Elacridar (also known as GF120918) was discovered and developed by Glaxo (now GlaxoSmithKline) as part of a dedicated research program to identify novel, potent inhibitors of mammalian P-gp. mdpi.com Elacridar, a derivative of acridone (B373769) carboxamide, emerged as a third-generation modulator characterized by its high affinity for P-gp and its ability to inhibit another critical efflux transporter, Breast Cancer Resistance Protein (BCRP). researchgate.netmdpi.com Its mechanism of action involves the non-competitive inhibition of the transporter's ATPase activity, which disrupts the ATP hydrolysis essential for the efflux pump's function. researchgate.netnih.govfrontiersin.org This discovery marked a significant step in the creation of more specific tools for studying and potentially overcoming transporter-mediated drug resistance.
Significance of Elacridar (maleate) in Overcoming Biological Barriers in Preclinical Models
A primary focus of academic research on Elacridar has been its ability to modulate formidable biological barriers, most notably the blood-brain barrier (BBB) and the gastrointestinal tract, in preclinical settings. researchgate.netewadirect.com These barriers are heavily fortified with efflux transporters, particularly P-gp (ABCB1) and BCRP (ABCG2), which actively expel a wide array of compounds, limiting their absorption and distribution. ewadirect.comingentaconnect.com
In numerous preclinical studies, Elacridar has demonstrated significant efficacy in inhibiting these transporters, thereby increasing the systemic exposure and central nervous system (CNS) penetration of co-administered substrate drugs. For instance, in rodent models, co-administration of Elacridar has been shown to substantially increase the brain-to-plasma concentration ratios of various compounds that are normally excluded from the CNS. nih.govgoogle.com This has made Elacridar an invaluable tool in neuroscience and pharmacology research to study the central effects of drugs that cannot otherwise cross the BBB. nih.govresearchgate.net Preclinical experiments in mice and rats have shown that Elacridar enhances brain penetration of chemotherapeutics like paclitaxel (B517696), docetaxel (B913), and topotecan (B1662842), as well as other P-gp substrates such as digoxin (B3395198) and quinidine. mdpi.comingentaconnect.com Beyond the BBB, Elacridar has been shown to inhibit intestinal P-gp, leading to increased oral bioavailability of substrate drugs in animal models. drugbank.cominvivochem.comnih.gov
The following table summarizes key findings from preclinical studies investigating Elacridar's impact on drug distribution across biological barriers.
| Substrate Drug | Animal Model | Biological Barrier | Key Finding | Citation(s) |
| Quinidine | Mouse, Rat | Blood-Brain Barrier | 38-fold (mouse) and 70-fold (rat) increase in brain-to-plasma ratio. | ingentaconnect.com |
| Digoxin | Mouse | Blood-Brain Barrier | 4-fold increase in brain-to-plasma ratio. | ingentaconnect.com |
| Talinolol | Mouse | Blood-Brain Barrier | 2-fold increase in brain-to-plasma ratio. | ingentaconnect.com |
| Topotecan | Mouse | Gastrointestinal | Increased oral bioavailability. | mdpi.com |
| Paclitaxel | Mouse | Gastrointestinal | Increased plasma concentration after oral co-administration. | mdpi.com |
| Sunitinib (B231) | Mouse | Blood-Brain Barrier | Nearly 12-fold increase in brain penetration. | nih.gov |
| Various TKIs | Rodent Models | Blood-Brain Barrier | Significantly increased brain distribution of imatinib (B729), dasatinib (B193332), gefitinib, and sorafenib. | nih.govgoogle.com |
Overview of Multidrug Resistance Mechanisms as a Research Challenge in Cellular and Animal Systems
Multidrug resistance (MDR) remains a central challenge in pharmacological research, particularly in oncology, where it is a primary cause of chemotherapy failure. mdpi.comcancerbiomed.orgmdpi.com MDR is a phenomenon whereby cells, especially cancer cells, develop resistance to a broad spectrum of structurally and functionally diverse cytotoxic drugs, rendering treatments ineffective. mdpi.com The most extensively studied mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters. mdpi.comfrontiersin.orgconsensus.app
These membrane proteins function as energy-dependent efflux pumps, utilizing ATP to actively transport xenobiotics, including many chemotherapeutic agents, out of the cell. cancerbiomed.orgconsensus.app This process reduces the intracellular concentration of the drugs to sub-therapeutic levels. Several ABC transporters are implicated in MDR, with three being of principal focus in research:
P-glycoprotein (P-gp/ABCB1): The first ABC transporter identified and the most well-characterized, P-gp is known to transport a wide variety of anticancer drugs. mdpi.comnih.gov
Breast Cancer Resistance Protein (BCRP/ABCG2): Initially discovered in a multidrug-resistant breast cancer cell line, BCRP also has a broad substrate specificity and is highly expressed in stem cells. mdpi.comcancerbiomed.org
Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): This transporter is another key player in MDR and is known to transport drugs, often after their conjugation with glutathione. wur.nl
The overexpression of these transporters can be an intrinsic characteristic of some cancer cells or can be acquired following exposure to a single chemotherapeutic agent, leading to cross-resistance to many other drugs. cancerbiomed.orgmdpi.com Consequently, a significant portion of cancer research in cellular and animal models is dedicated to understanding the function and regulation of these transporters and developing strategies, such as the use of specific inhibitors, to circumvent their activity and restore drug sensitivity. mdpi.comwur.nl
| Transporter (Gene) | Common Name | Role in MDR | Example Drug Substrates | Citation(s) |
| ABCB1 | P-glycoprotein (P-gp) | The first identified and highly studied efflux pump, confers resistance to a wide range of hydrophobic drugs. | Paclitaxel, Doxorubicin (B1662922), Vincristine, Etoposide | mdpi.comfrontiersin.org |
| ABCG2 | Breast Cancer Resistance Protein (BCRP) | Confers resistance to various chemotherapeutics and is implicated in protecting cancer stem cells. | Topotecan, Mitoxantrone (B413), Sunitinib, Imatinib | mdpi.comfrontiersin.org |
| ABCC1 | Multidrug Resistance-Associated Protein 1 (MRP1) | Transports a broad range of drugs, particularly those conjugated to glutathione. | Vincristine, Etoposide, Doxorubicin | frontiersin.orgwur.nl |
| ABCC2 | Multidrug Resistance-Associated Protein 2 (MRP2) | Primarily located in the liver and kidney; contributes to drug detoxification and resistance. | Cisplatin, Doxorubicin | consensus.app |
Research Trajectory and Current Academic Focus on Elacridar (maleate)
The research trajectory of Elacridar began with its development as a potent, third-generation P-gp and BCRP inhibitor intended to overcome MDR in cancer therapy. researchgate.netmdpi.com Early clinical studies demonstrated its ability to inhibit intestinal efflux transporters, thereby increasing the oral bioavailability of substrate drugs like paclitaxel and topotecan. mdpi.comfrontiersin.orguu.nl Although its commercial development for clinical use was reportedly discontinued, Elacridar has found a sustained and critical role as a research tool in academic and preclinical settings. drugbank.comnih.gov
The current academic focus on Elacridar is multifaceted. A major area of investigation involves its continued use as a 'gold standard' chemical inhibitor in preclinical animal models to probe the function of P-gp and BCRP at physiological barriers. ingentaconnect.comnih.gov These studies are crucial for determining whether a new drug candidate is a substrate for these transporters, a critical step in drug discovery, particularly for CNS-acting agents. ingentaconnect.comresearchgate.net
Another significant research avenue is in the field of molecular imaging. acs.orgnih.gov Scientists have successfully synthesized radiolabeled [11C]-Elacridar for use in Positron Emission Tomography (PET) scans. acs.orgnih.gov This allows for the non-invasive, in vivo visualization and quantification of P-gp and BCRP expression and function at the BBB in living subjects, providing invaluable insights into transporter physiology in both healthy and disease states. nih.govsnmjournals.org
Furthermore, research continues in cell-based models to explore Elacridar's potential to re-sensitize resistant cancer cells to various chemotherapeutics, for example in chronic myeloid leukemia and non-small cell lung cancer cell lines. mdpi.comnih.gov Finally, given Elacridar's poor aqueous solubility, which can lead to variability in preclinical studies, current research is also directed at developing novel formulations, such as microemulsions and nanoparticles, to improve its physicochemical properties and ensure more consistent exposure for experimental use. nih.govgoogle.comnewdrugapprovals.org
Properties
Molecular Formula |
C38H49N3O9 |
|---|---|
Molecular Weight |
691.8 g/mol |
IUPAC Name |
but-2-enedioic acid;N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-2,3,4,4a,5,6,7,8,8a,9a,10,10a-dodecahydro-1H-acridine-4-carboxamide |
InChI |
InChI=1S/C34H45N3O5.C4H4O4/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37;5-3(6)1-2-4(7)8/h10-13,18-19,25-28,31-32,36H,4-9,14-17,20H2,1-3H3,(H,35,39);1-2H,(H,5,6)(H,7,8) |
InChI Key |
ZFSOUDTUULCSMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC2C1NC3C(C2=O)CCCC3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Elacridar Maleate Action
Interaction of Elacridar (B1662867) (maleate) with ATP-Binding Cassette (ABC) Transporters
Elacridar is recognized for its potent inhibitory effects on two key members of the ABC transporter family: P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, and Breast Cancer Resistance Protein (BCRP), or ABCG2. researchgate.netmdpi.com By blocking these transporters, Elacridar can reverse multidrug resistance in cancer cells and enhance the penetration of certain drugs into tissues protected by these transporters, such as the brain. researchgate.netresearchgate.net
Elacridar (maleate) as a P-glycoprotein (ABCB1) Inhibitor.researchgate.netresearchgate.netmdpi.comfrontiersin.orgscielo.brnih.govamegroups.org
Elacridar is a highly potent and specific inhibitor of P-glycoprotein. frontiersin.orgnih.gov P-gp is a transmembrane protein that utilizes the energy from ATP hydrolysis to actively transport a wide variety of structurally diverse compounds out of cells. nih.govmdpi.com This efflux mechanism is a major contributor to multidrug resistance (MDR) in cancer, where cancer cells become resistant to multiple chemotherapy drugs. mdpi.commdpi.com Elacridar's inhibitory action on P-gp helps to overcome this resistance. mdpi.com
The interaction of Elacridar with P-glycoprotein is complex and can vary depending on its concentration. Research suggests that Elacridar binds with high affinity to P-glycoprotein. researchgate.net Some studies indicate that at lower concentrations, Elacridar can act as a substrate for P-gp, meaning it is transported by the protein. mdpi.com However, at higher, inhibitory concentrations, it binds to P-gp and blocks its function. It has been proposed that multiple molecules of Elacridar can bind simultaneously to inhibit P-gp. mdpi.com One study suggests that three molecules of Elacridar can bind to P-gp at the same time. mdpi.com The binding is thought to occur within the transmembrane domains of the protein, competing with other P-gp substrates for binding sites. mdpi.com
The function of P-glycoprotein is intrinsically linked to significant conformational changes that occur during the transport cycle, fueled by ATP binding and hydrolysis. mdpi.comsci-hub.se P-gp alternates between an inward-facing conformation, which allows substrate binding from the cytoplasm or inner leaflet of the cell membrane, and an outward-facing conformation, which releases the substrate to the extracellular space. sci-hub.se Elacridar is thought to inhibit P-gp by interfering with these conformational changes. By binding to the transporter, Elacridar may stabilize a particular conformation of P-gp, preventing it from cycling through the necessary shapes to transport substrates effectively. researchgate.net
The transport function of P-glycoprotein is powered by its ATPase activity, which involves the binding and hydrolysis of ATP at the nucleotide-binding domains (NBDs). sci-hub.se Elacridar modulates this ATPase activity. researchgate.netfrontiersin.org As a non-competitive inhibitor, it is believed to bind to an allosteric site on the protein, distinct from the substrate transport site. scielo.br This binding inhibits the hydrolysis of ATP, which is essential for the conformational changes required for substrate efflux. researchgate.netsci-hub.se By disrupting the energy source of the pump, Elacridar effectively shuts down its transport capabilities.
The primary consequence of Elacridar's interaction with P-glycoprotein is the inhibition of substrate translocation across the cell membrane. scielo.br By blocking the efflux function of P-gp, Elacridar leads to the intracellular accumulation of P-gp substrates. mdpi.com For instance, in cancer cells that overexpress P-gp, co-administration of Elacridar with a chemotherapeutic drug that is a P-gp substrate can restore the drug's cytotoxic efficacy. mdpi.com Studies have demonstrated that Elacridar effectively increases the intracellular concentration of drugs like paclitaxel (B517696) and doxorubicin (B1662922) in resistant cancer cells. mdpi.com This effect is not limited to cancer cells; Elacridar can also enhance the penetration of P-gp substrate drugs across physiological barriers like the blood-brain barrier. researchgate.net
Modulation of P-glycoprotein ATPase Activity by Elacridar (maleate)
Elacridar (maleate) Interactions with Breast Cancer Resistance Protein (BCRP/ABCG2).researchgate.netresearchgate.netfrontiersin.orgscielo.brsci-hub.senih.govwindows.netnih.govresearchgate.net
In addition to its well-documented effects on P-glycoprotein, Elacridar is also a potent inhibitor of the Breast Cancer Resistance Protein (BCRP), another important ABC transporter implicated in multidrug resistance. researchgate.netmdpi.comnih.gov BCRP, also known as ABCG2, transports a wide range of substrates, including many anticancer drugs. nih.govresearchgate.net Elacridar's dual inhibitory activity against both P-gp and BCRP makes it a particularly interesting compound for overcoming multidrug resistance. researchgate.net
Research has shown that Elacridar can effectively block BCRP-mediated transport. For example, it has been found to inhibit the transport of the BCRP substrate mitoxantrone (B413) with a low IC50 value, indicating high potency. nih.gov The ability of Elacridar to inhibit both P-gp and BCRP is significant because some cancer cells can express multiple drug transporters, and inhibiting only one may not be sufficient to overcome resistance.
Table 1: Investigated Effects of Elacridar (maleate) on P-gp and BCRP Substrate Transport
| Substrate | Transporter | Effect of Elacridar | Finding |
|---|---|---|---|
| Fexofenadine (B15129) | P-gp | Increased AUC | Elacridar significantly increased the plasma concentration of fexofenadine, a known P-gp substrate. nih.gov |
| Colchicine (B1669291) | P-gp | Increased AUC | The area under the plasma concentration-time curve (AUC) of colchicine was substantially increased with Elacridar pre-treatment. nih.gov |
| Indinavir | P-gp | Increased AUC | Elacridar co-administration led to a notable increase in the AUC of indinavir. nih.gov |
| Paclitaxel | P-gp | Increased Intracellular Accumulation | In P-gp overexpressing cancer cells, Elacridar increased the intracellular levels of paclitaxel. mdpi.com |
| Doxorubicin | P-gp | Increased Intracellular Accumulation | Elacridar enhanced the accumulation of doxorubicin in resistant ovarian cancer cells. mdpi.com |
| Mitoxantrone | BCRP | Inhibition of Transport | Elacridar inhibited the BCRP-mediated transport of mitoxantrone with an IC50 of 0.31 µmol/L. nih.gov |
| Topotecan (B1662842) | P-gp and BCRP | Increased Bioavailability | Co-administration of Elacridar has been shown to improve the oral absorption of topotecan. researchgate.net |
Table 2: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| Elacridar (maleate) | |
| Paclitaxel | |
| Doxorubicin | |
| Mitoxantrone | |
| Fexofenadine | |
| Colchicine | |
| Indinavir | |
| Topotecan | |
| Verapamil (B1683045) | |
| Diltiazem | |
| Tacrolimus | |
| Buspirone | |
| Cisplatin | |
| Daunorubicin (B1662515) | |
| Calcein-AM |
Cellular Effects of Elacridar (maleate) on Drug Accumulation and Retention
Elacridar's primary mechanism of action revolves around its ability to inhibit specific ATP-binding cassette (ABC) transporters, leading to significant alterations in the intracellular concentration of various drugs.
Intracellular Drug Concentration Enhancement Mediated by Elacridar (maleate)
Elacridar has been extensively documented to increase the intracellular accumulation of a wide array of therapeutic agents. ontosight.ainih.gov This is primarily achieved by blocking the function of efflux pumps, which are proteins that actively transport drugs out of cells. frontiersin.org By inhibiting these pumps, Elacridar effectively traps co-administered drugs within the cell, thereby enhancing their concentration at the target site. ontosight.ai
Research has demonstrated Elacridar's capacity to significantly increase the intracellular levels of various compounds. For instance, in a study involving THP-1 macrophages, Elacridar was shown to enhance the accumulation of the antibiotic daptomycin. nih.gov Similarly, in cancer cell lines, Elacridar has been observed to increase the intracellular concentration of chemotherapeutic agents like doxorubicin and paclitaxel. ontosight.ai Flow cytometry analysis has further confirmed these findings, showing increased accumulation of fluorescent dyes like Rhodamine 123 (Rho123) and Calcein-AM in drug-resistant cell lines treated with Elacridar. mdpi.com
The table below summarizes the observed effects of Elacridar on the intracellular accumulation of various substrates in different cell lines.
| Cell Line | Substrate | Elacridar Concentration | Observed Effect on Intracellular Accumulation |
| THP-1 Macrophages | Daptomycin | 0.5 µM | Increased accumulation nih.gov |
| A2780PR1, A2780PR2 (PAC-resistant ovarian cancer) | Rhodamine 123 | 0.1 µM and 1 µM | Increased accumulation mdpi.com |
| 786-O (renal carcinoma) | 99mTc-MIBI | 5 µM | Increased accumulation invivochem.com |
| MCF-7 (breast cancer) | 99mTc-MIBI | 5 µM | Increased accumulation invivochem.com |
| 786-O (renal carcinoma) | Pheophorbide A | 25 µM | Approximately 5-fold increase in accumulation invivochem.com |
Elacridar (maleate)'s Influence on Cellular Efflux Pathways
Elacridar's ability to enhance intracellular drug concentration is a direct consequence of its potent inhibition of specific cellular efflux pathways. ontosight.aidrugbank.com It is a well-established inhibitor of two key ABC transporters: P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). researchgate.net These transporters are ATP-dependent pumps that play a crucial role in extruding a broad range of substrates from cells, a mechanism often implicated in the development of multidrug resistance (MDR) in cancer. frontiersin.orgdrugbank.commdpi.com
Elacridar functions by binding to these transporters, thereby competitively inhibiting their ability to bind and transport their substrates. invivochem.comfrontiersin.org This inhibition effectively blocks the efflux of co-administered drugs, leading to their increased intracellular retention and, consequently, enhanced therapeutic efficacy. ontosight.aidrugbank.com Studies have shown that Elacridar can reverse P-gp and BCRP-mediated resistance to various chemotherapeutic agents, including paclitaxel, topotecan, and doxorubicin. researchgate.netmdpi.com
The following table provides a summary of research findings on Elacridar's inhibitory effects on P-gp and BCRP.
| Transporter | Cell Line/Model | Substrate | Key Finding |
| P-gp (ABCB1) | MDCKII-MDR1 | Dasatinib (B193332) | Elacridar demonstrated nonlinear inhibition of dasatinib efflux with an EC50 of 1.01 ± 0.37 µM. nih.gov |
| BCRP (ABCG2) | MDCKII-Bcrp1 | Dasatinib | Elacridar showed nonlinear inhibition of dasatinib efflux with an EC50 of 1.01 ± 0.58 µM. nih.gov |
| P-gp (ABCB1) | A2780PR1, A2780PR2 (PAC-resistant ovarian cancer) | Paclitaxel, Doxorubicin | Elacridar re-sensitized resistant cells to paclitaxel and doxorubicin in 2D cultures. nih.gov |
| BCRP (ABCG2) | A2780TR1, A2780TR2 (TOP-resistant ovarian cancer) | Topotecan | Elacridar significantly enhanced sensitivity to topotecan in both 2D and 3D cultures. mdpi.com |
| P-gp (ABCB1) & BCRP (ABCG2) | Mouse model | Sunitinib (B231) | Oral administration of Elacridar improved the brain penetration of sunitinib by nearly 12-fold. nih.gov |
Investigation of Potential Off-Target Molecular Interactions of Elacridar (maleate) in Research Models
While Elacridar is primarily recognized for its potent inhibition of P-gp and BCRP, the investigation of its potential off-target molecular interactions is a crucial aspect of understanding its complete pharmacological profile. pelagobio.com Off-target effects refer to the interactions of a drug with molecular targets other than its intended primary targets. pelagobio.comresearchgate.net
Some studies suggest that at higher concentrations, Elacridar might interact with other cellular components. However, it is generally considered to be a relatively specific inhibitor. Research has shown that Elacridar is not a potent inhibitor of cytochrome P450 enzymes in vitro, with IC50 values in the micromolar range, suggesting a lower likelihood of significant drug-drug interactions through this pathway. nih.gov
In the context of multidrug resistance, some research has explored whether Elacridar's effects are solely dependent on P-gp and BCRP inhibition. For instance, in paclitaxel-resistant MCF-7 breast cancer cells, while Elacridar effectively reversed resistance, it also led to a dose-dependent upregulation of MDR1 and MRP1 gene expression. metu.edu.tr This finding suggests the possibility of complex cellular responses to Elacridar treatment that may extend beyond direct transporter inhibition.
Further research using advanced techniques like proteome-wide profiling could provide a more comprehensive and unbiased assessment of Elacridar's potential off-target interactions in various physiological contexts. pelagobio.com Understanding these interactions is essential for predicting potential side effects and optimizing the therapeutic application of Elacridar.
Pharmacological Investigations of Elacridar Maleate in Preclinical Models
Preclinical Pharmacokinetics of Elacridar (B1662867) (maleate)
The pharmacokinetic profile of Elacridar has been extensively studied in various preclinical models. These investigations have been crucial in understanding its absorption, distribution, metabolism, and excretion (ADME) properties, particularly its interactions with the efflux transporters it is designed to inhibit.
The oral absorption and systemic disposition of Elacridar are significantly influenced by its interaction with P-gp and BCRP, which are highly expressed in the intestinal epithelium and other tissues. Studies in animal models have demonstrated that Elacridar itself is a substrate for these transporters, leading to complex, self-modulating pharmacokinetic behavior [1, 2].
In wild-type mice, the oral bioavailability of Elacridar is low, a consequence of extensive efflux back into the intestinal lumen by P-gp and BCRP, as well as potential first-pass metabolism [4, 5]. However, in genetically engineered mice lacking these transporters (e.g., Mdr1a/1b(-/-) or Mdr1a/1b(-/-)Bcrp1(-/-) mice), the oral bioavailability and systemic exposure (AUC) of Elacridar are dramatically increased. For instance, following oral administration, the plasma AUC of Elacridar was found to be 24-fold higher in Mdr1a/1b(-/-)Bcrp1(-/-) mice compared to their wild-type counterparts, highlighting the profound impact of these transporters on its intestinal absorption .
Disposition studies reveal that Elacridar distributes into various tissues, but its accumulation is restricted in organs with high P-gp/BCRP expression, such as the brain. In rats, after intravenous administration, Elacridar showed rapid distribution, but concentrations in the brain remained significantly lower than in plasma . This limited distribution into protected tissues is a direct result of active efflux at biological barriers like the blood-brain barrier.
| Parameter | Mouse Genotype | Finding | Reference |
|---|---|---|---|
| Oral Bioavailability | WT vs. Mdr1a/1b(-/-) | Significantly higher bioavailability in knockout mice, indicating P-gp limits intestinal absorption. | [5, 18] |
| Plasma AUC (Oral) | WT vs. Mdr1a/1b(-/-)Bcrp1(-/-) | Plasma AUC was 24-fold higher in triple-knockout mice compared to WT mice. | |
| Plasma Clearance | WT vs. Mdr1a/1b(-/-) | Total plasma clearance was reduced by approximately 50% in knockout mice. | |
| Tissue Distribution | Rats (WT) | Following IV administration, concentrations were high in the liver and intestine but low in the brain. | [7, 8] |
The metabolism of Elacridar has been investigated using in vitro systems, such as human liver microsomes and S9 fractions, as well as in vivo animal models. These studies have established that Elacridar undergoes oxidative metabolism, primarily mediated by the Cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major contributing isoform [1, 20].
In human liver microsomes, Elacridar is converted into several metabolites. The primary metabolic pathways identified are O-demethylation and N-dealkylation [20, 21]. The formation of these metabolites indicates that Elacridar is susceptible to significant first-pass metabolism in the liver and potentially the intestine, where CYP3A4 is also expressed. This metabolic clearance, combined with transporter-mediated efflux, contributes to its low oral bioavailability in wild-type animals.
Excretion studies in rats have shown that the primary route of elimination for Elacridar and its metabolites is through the feces via biliary excretion [1, 22]. Following intravenous administration of radiolabeled Elacridar to bile duct-cannulated rats, the majority of the administered radioactivity was recovered in the bile, with very little excreted in the urine. This pattern is characteristic of high molecular weight, lipophilic compounds that are substrates for hepatic transporters like P-gp, which actively secrete the parent drug and its metabolites into the bile.
A key pharmacological feature of Elacridar is its ability to modulate the blood-brain barrier (BBB). The BBB is a highly selective barrier that protects the CNS, in part through the high expression of efflux transporters like P-gp and BCRP on the luminal surface of brain capillary endothelial cells. These transporters actively pump a wide range of xenobiotics, including many therapeutic drugs, out of the brain, severely limiting their efficacy for CNS diseases [23, 24].
Elacridar potently inhibits both P-gp and BCRP at the BBB. In preclinical models, administration of Elacridar dramatically increases the brain penetration of co-administered drugs that are P-gp/BCRP substrates [2, 7]. More importantly, Elacridar's own brain distribution is self-limiting due to it being a substrate for these very transporters. In wild-type mice, the brain-to-plasma concentration ratio of Elacridar is very low (typically < 0.1) [4, 18]. However, in Mdr1a/1b(-/-)Bcrp1(-/-) knockout mice, which lack the key efflux transporters at the BBB, the brain-to-plasma ratio of Elacridar increases by over 100-fold, reaching values greater than 10 . This demonstrates that in the absence of active efflux, Elacridar is a highly brain-penetrant compound.
The brain distribution of Elacridar is not linear and exhibits a distinct concentration-dependent relationship. This non-linearity is a direct result of the saturation of P-gp and BCRP transporters at the BBB [4, 5].
At low systemic concentrations, the transporters are efficient at pumping Elacridar out of the brain, resulting in minimal brain exposure. As the administered dose and resulting plasma concentration of Elacridar increase, the capacity of the P-gp and BCRP transporters becomes overwhelmed and eventually saturated. Once saturated, the transporters can no longer effectively prevent Elacridar from entering the brain, leading to a disproportionately large increase in brain concentrations relative to the increase in plasma concentrations [6, 18].
Studies in wild-type mice have explicitly demonstrated this effect. For example, increasing the intravenous dose of Elacridar resulted in a non-linear increase in the brain-to-plasma concentration ratio. At a low dose, the ratio was minimal, but as the dose was escalated, the ratio increased significantly, indicating that a threshold concentration was reached at which functional inhibition and saturation of the BBB efflux transporters occurred [4, 5].
| Mouse Genotype | Elacridar Dose | Kp,brain (Brain/Plasma Ratio) | Interpretation | Reference |
|---|---|---|---|---|
| Wild-Type | Low Dose | ~0.05 | Efficient efflux by P-gp/BCRP at the BBB. | [4, 5] |
| Wild-Type | High Dose | >1.0 | Saturation of P-gp/BCRP transporters, leading to increased brain entry. | [4, 5] |
| Mdr1a/1b(-/-)Bcrp1(-/-) | Any Dose | >10 | Maximal brain penetration in the absence of active efflux. |
Elacridar's inhibition of P-gp and BCRP extends beyond the BBB to other key tissues involved in drug disposition, including the small intestine, liver, and kidneys. Consequently, co-administration of Elacridar can significantly alter the systemic pharmacokinetics of other drugs that are substrates of these transporters [1, 2].
By inhibiting P-gp and BCRP in the intestinal wall, Elacridar can block the efflux of co-administered oral drugs, thereby increasing their absorption and oral bioavailability. For example, in preclinical studies, co-administration of Elacridar with the anticancer drug topotecan (B1662842) (a substrate for both P-gp and BCRP) led to a more than 10-fold increase in the oral bioavailability of topotecan in mice . Similarly, Elacridar has been shown to dramatically increase the systemic exposure of paclitaxel (B517696) .
Inhibition of biliary excretion mediated by P-gp in the liver can also decrease the clearance of co-administered substrates, further contributing to higher systemic exposure (AUC). This effect has been demonstrated with various compounds, including the opioid loperamide, which normally does not cross the BBB but shows significant CNS effects when co-administered with Elacridar due to both increased systemic exposure and direct inhibition of BBB efflux .
| Substrate Drug | Animal Model | Effect of Elacridar Co-administration | Reference |
|---|---|---|---|
| Topotecan | Mice | Increased oral bioavailability by >10-fold. | |
| Paclitaxel | Mice | Significantly increased plasma AUC and Cmax. | |
| Loperamide | Rats | Increased systemic exposure and induction of CNS effects (analgesia). | |
| Erlotinib (B232) | Mice | Increased brain concentrations by up to 25-fold. |
Elacridar (maleate) Brain Penetration and Blood-Brain Barrier Modulation in Animal Models
Pharmacodynamics of Elacridar (maleate) in Cellular and Organ Models
The primary pharmacodynamic effect of Elacridar is the potent and specific inhibition of P-gp and BCRP. This activity has been extensively characterized in various in vitro models, particularly in multidrug-resistant (MDR) cancer cell lines that overexpress these transporters.
In these cellular models, Elacridar effectively reverses the MDR phenotype. Cancer cells that have become resistant to chemotherapy drugs by upregulating P-gp or BCRP can have their sensitivity to these agents restored in the presence of Elacridar. It functions by binding to the transporters and inhibiting their ability to pump cytotoxic drugs out of the cell. This leads to intracellular accumulation of the chemotherapeutic agent, allowing it to reach its target and exert its cell-killing effect.
Elacridar has demonstrated high potency in these assays, with IC50 values (the concentration required to achieve 50% inhibition) for P-gp and BCRP inhibition typically in the low nanomolar range. For example, in P-gp-overexpressing P388/ADR murine leukemia cells, Elacridar fully restored sensitivity to doxorubicin (B1662922). Similarly, in BCRP-overexpressing cell lines, it has been shown to reverse resistance to substrates like topotecan and mitoxantrone (B413). The degree of resistance reversal is often described as a "fold-reversal" value, which can be several hundred-fold, effectively making resistant cells as sensitive as their non-resistant parental counterparts. These cellular studies have provided the fundamental proof-of-concept for Elacridar's potential use as an MDR modulator in oncology.
Dose-Response Relationships of Elacridar (maleate) in Reversing Efflux in vitro
Elacridar, a potent third-generation inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), has demonstrated significant dose-dependent effects in reversing multidrug resistance (MDR) in various cancer cell lines. mdpi.comnih.govmdpi.com In preclinical in vitro models, the efficacy of elacridar in inhibiting the efflux of chemotherapeutic agents is directly related to its concentration.
Studies on paclitaxel-resistant ovarian cancer cell lines, A2780PR1 and A2780PR2, have shown that elacridar at concentrations of 0.1 μM and 1 μM effectively inhibits P-gp activity. mdpi.com This inhibition leads to a substantial increase in the intracellular accumulation of P-gp substrates like rhodamine 123 and Calcein-AM, thereby re-sensitizing the resistant cells to cytotoxic drugs such as paclitaxel and doxorubicin. mdpi.com Notably, even the lower concentration of 0.1 μM was sufficient to produce a strong inhibitory effect on P-gp, suggesting that maximal P-gp inhibition in this model is achieved at or below this concentration. mdpi.com
In docetaxel-resistant prostate cancer cell lines, DU-145R and 22RV1, which exhibit high levels of P-gp expression, a concentration of 0.25 µM elacridar was sufficient to reverse docetaxel (B913) resistance. researchgate.netmdpi.com Similarly, in non-small cell lung cancer (NSCLC) cell lines, 0.25 µM of elacridar in combination with docetaxel significantly increased the sensitivity of docetaxel-resistant cells. researchgate.net For renal carcinoma cell lines, higher concentrations of elacridar (2.5 µM and 5 µM) were used in combination with sunitinib (B231) to enhance its cytotoxic effects through P-gp inhibition. researchgate.net
The dose of elacridar required for inhibition can differ between P-gp and BCRP. Research indicates that the concentrations needed to inhibit P-gp are in the range of 0.05–0.1 μM, whereas for BCRP, a concentration of 0.25 μM is required. nih.gov In chronic myeloid leukemia (CML) cell lines, elacridar as a single agent showed a time- and dose-dependent decrease in cell viability, although it did not reach the IC50 value even at concentrations up to 10 μM. mdpi.com However, a concentration of 250 nM (0.25 µM) was effective in overcoming imatinib (B729) resistance when used in combination. mdpi.com
Table 1: Dose-Response of Elacridar in Reversing Efflux in vitro
| Cell Line | Resistant To | Substrate Drug(s) | Elacridar Concentration | Observed Effect | Reference(s) |
| A2780PR1, A2780PR2 (Ovarian) | Paclitaxel | Paclitaxel, Doxorubicin | 0.1 µM, 1 µM | Inhibition of P-gp activity, increased sensitivity to substrate drugs. | mdpi.com |
| DU-145R, 22RV1 (Prostate) | Docetaxel | Docetaxel | 0.25 µM | Reversal of docetaxel resistance. | researchgate.netmdpi.com |
| NSCLC cell lines | Docetaxel | Docetaxel | 0.25 µM | Increased sensitivity to docetaxel. | researchgate.net |
| 786-O (Renal Carcinoma) | Sunitinib | Sunitinib | 2.5 µM, 5 µM | Enhanced cytotoxic effect of sunitinib. | researchgate.net |
| CML cell lines | Imatinib | Imatinib | 250 nM (0.25 µM) | Overcame imatinib resistance in combination therapy. | mdpi.com |
| P388/DOX (Leukemia) | Doxorubicin | Doxorubicin | Not Specified | Potentiated doxorubicin activity 60-fold. | nih.gov |
Time-Dependent Effects of Elacridar (maleate) on Transporter Function in vitro
The inhibitory effects of elacridar on efflux transporters are also time-dependent. In vitro studies have shown that the duration of exposure to elacridar influences the extent of transporter inhibition and the subsequent increase in intracellular drug accumulation.
In renal carcinoma 786-O cells, the accumulation of 99mTc-MIBI, a P-gp substrate, was observed to be time-dependent over a 60-minute period when treated with elacridar. invivochem.com Combination treatment with elacridar and sunitinib resulted in an approximately 7-fold difference in the accumulation of 99mTc-MIBI compared to untreated cells at the 60-minute mark. invivochem.com
Similarly, in chronic myeloid leukemia (CML) cell lines, elacridar demonstrated a time-dependent decrease in cell viability. mdpi.com In studies with Caco-2 cells, a model for the intestinal barrier, a short incubation period of 90 minutes with certain thioxanthone compounds, which also act as P-gp modulators, was sufficient to cause an immediate decrease in P-gp activity. mdpi.com
Furthermore, research on paclitaxel-resistant ovarian cancer cell lines involved a 72-hour treatment period with elacridar in combination with cytotoxic drugs to assess changes in cell viability, indicating that prolonged exposure is often used to evaluate the full impact of chemosensitization. mdpi.comresearchgate.net The functional activity of ABC transporters in isolated rat and human hepatocytes was also shown to be significantly affected by elacridar, with dose-dependent decreases in the efflux of substrates like fexofenadine (B15129) observed over a 60-minute incubation period. researchgate.net
In Vivo Efficacy Studies of Elacridar (maleate) in Preclinical Disease Models
Elacridar (maleate) as a Chemosensitizer in Xenograft Models
In vivo studies using xenograft models have consistently demonstrated the potential of elacridar to act as a chemosensitizer, enhancing the efficacy of various anticancer drugs.
In a xenograft model of P388/DOX doxorubicin-resistant tumors, the co-administration of elacridar was shown to reverse resistance to doxorubicin. mdpi.com Similarly, in a murine ovarian cancer xenograft model, the combination of elacridar with topotecan led to a significant reduction in tumor size. aacrjournals.org Another study involving tumors derived from hepatocellular carcinoma (HCC) cells in mice showed that elacridar administered with lenvatinib (B1674733) resulted in a significant antitumor effect compared to lenvatinib alone. mdpi.commdpi.com
Furthermore, in a rat xenograft model of glioma, the co-administration of elacridar with erlotinib resulted in greater brain accumulation of erlotinib, highlighting its potential to overcome the blood-brain barrier. researchgate.net Preclinical studies have also indicated that the co-administration of elacridar can improve the penetration of paclitaxel in brain tumors. ecronicon.net
Table 2: In Vivo Efficacy of Elacridar as a Chemosensitizer in Xenograft Models
| Xenograft Model | Cancer Type | Chemotherapeutic Agent | Outcome | Reference(s) |
| P388/DOX tumors | Leukemia | Doxorubicin | Reversed doxorubicin resistance. | mdpi.com |
| Murine ovarian cancer | Ovarian Cancer | Topotecan | Significant reduction in tumor size. | aacrjournals.org |
| Hepatocellular carcinoma (HCC) | Liver Cancer | Lenvatinib | Significant antitumor effect compared to lenvatinib alone. | mdpi.commdpi.com |
| Rat glioma | Brain Tumor | Erlotinib | Greater brain accumulation of erlotinib. | researchgate.net |
| Human glioma mouse models | Brain Tumor | Paclitaxel | Improved paclitaxel penetration in the brain tumor. | ecronicon.net |
Synergistic Effects of Elacridar (maleate) with Substrate Compounds in Preclinical Settings
The synergistic action of elacridar with various substrate compounds has been a key focus of preclinical research, demonstrating its ability to enhance the therapeutic effects of co-administered drugs. mdpi.commdpi.com
In mouse models, the oral co-administration of elacridar with taxanes like paclitaxel and docetaxel led to increased plasma concentrations of these drugs. mdpi.comresearchgate.netoncoscience.us Similarly, the bioavailability of topotecan in mice was increased when co-administered with elacridar. mdpi.com In a multiple myeloma cell line, a synergistic effect was observed between elacridar and bortezomib. nih.gov For renal carcinoma, the combination of elacridar with sunitinib showed enhanced cytotoxicity. nih.govresearchgate.net
The combination of elacridar with imatinib has been shown to re-sensitize imatinib-resistant chronic myeloid leukemia (CML) cell lines that express both P-gp and BCRP. mdpi.com In a study on liver cancer, the combination of doxorubicin and elacridar, particularly at a 1:1 molar ratio, demonstrated synergistic effects in both HepG2 cells and liver cancer stem cells. dovepress.com This synergistic action is attributed to elacridar's ability to inhibit efflux pumps, thereby increasing the intracellular concentration and efficacy of the co-administered chemotherapeutic agent. mdpi.commdpi.com
Elacridar Maleate in the Modulation of Drug Resistance Mechanisms
Reversal of Multidrug Resistance in Cancer Research Models by Elacridar (B1662867) (maleate)
Elacridar has been extensively evaluated in preclinical cancer models for its ability to counteract MDR. mdpi.com As a dual inhibitor of both P-gp and BCRP, it addresses two of the most significant mechanisms of cellular drug resistance. nih.govresearchgate.net Research has consistently shown that by blocking these efflux pumps, Elacridar can enhance the efficacy of various chemotherapeutic agents that are substrates for these transporters. mdpi.commdpi.com
In vitro studies form the bedrock of evidence for Elacridar's chemosensitizing effects. In numerous studies utilizing drug-resistant cancer cell lines, Elacridar has demonstrated a remarkable ability to reverse resistance to various anticancer drugs.
For instance, in paclitaxel (B517696) (PAC)-resistant ovarian cancer cell lines (A2780PR1 and A2780PR2), which overexpress P-gp, the addition of Elacridar at concentrations as low as 0.1 μM resulted in a significant re-sensitization to PAC and doxorubicin (B1662922) (DOX), both of which are P-gp substrates. mdpi.com However, it did not alter the cells' response to cisplatin, a drug that is not a P-gp substrate, highlighting the specificity of Elacridar's action. mdpi.com Similarly, in a paclitaxel-resistant MCF-7 breast cancer cell line (MCF7/Pac) with high MDR1 gene overexpression, 0.5 µM of Elacridar restored the anti-proliferative effect of paclitaxel by 94%, with complete reversal of resistance observed at a 5 µM concentration. metu.edu.tryok.gov.tr
Elacridar's efficacy extends to BCRP-mediated resistance. In topotecan (B1662842) (TOP)-resistant ovarian cancer cell lines (A2780TR1 and A2780TR2) that overexpress BCRP, Elacridar significantly enhanced sensitivity to TOP and another BCRP substrate, mitoxantrone (B413) (MIT). mdpi.com Further studies have shown its effectiveness in various other cancer types, including leukemia, hepatoblastoma, and prostate cancer, where it reversed resistance to drugs like daunorubicin (B1662515), docetaxel (B913), and lenvatinib (B1674733). mdpi.comnih.gov
The following table summarizes key findings from various in vitro studies on Elacridar's ability to reverse multidrug resistance.
| Cell Line | Cancer Type | Resistant To | Co-administered Drug | Elacridar Effect |
| A2780PR1, A2780PR2 | Ovarian Cancer | Paclitaxel | Paclitaxel, Doxorubicin | Re-sensitized cells to both drugs. mdpi.com |
| MCF7/Pac | Breast Cancer | Paclitaxel | Paclitaxel | 94% restoration of anti-proliferative effect at 0.5 µM. metu.edu.tryok.gov.tr |
| A2780TR1, A2780TR2 | Ovarian Cancer | Topotecan | Topotecan, Mitoxantrone | Enhanced sensitivity to both drugs. mdpi.com |
| Huh7 LR | Hepatocellular Carcinoma | Lenvatinib | Lenvatinib | Inhibited proliferation and induced apoptosis in resistant cells. nih.gov |
| HGC27-R, KATOIII-R | Gastric Cancer | Paclitaxel | Paclitaxel | Restored inhibitory action of paclitaxel on cell growth. frontiersin.org |
| RPMI 8226/Dox | Multiple Myeloma | Doxorubicin | Rhodamine-123 (probe) | Reversed reduced intracellular accumulation of the probe. nih.gov |
| MDCKII-MDR1 | Kidney (transfected) | Paclitaxel | Paclitaxel | Demonstrated highest cytotoxicity compared to free or micellar paclitaxel. tandfonline.com |
While 2D cell cultures provide valuable initial data, they often fail to replicate the complex microenvironment of a solid tumor. Three-dimensional (3D) models, such as spheroids and organoids, offer a more physiologically relevant system by mimicking cell-cell interactions, nutrient gradients, and drug penetration barriers found in vivo.
Conversely, in 3D models of BCRP-overexpressing ovarian cancer, Elacridar was shown to effectively inhibit BCRP function and significantly enhance sensitivity to topotecan. mdpi.com In spheroids from topotecan-resistant cell lines, Elacridar treatment led to a clear increase in the accumulation of mitoxantrone, another BCRP substrate. mdpi.com These findings highlight that the success of Elacridar in 3D models can depend on the specific transporter being targeted and the cancer type. mdpi.commdpi.com
Elacridar is a third-generation, non-competitive inhibitor of P-gp and BCRP. researchgate.netmdpi.com Unlike earlier inhibitors, it is not a transport substrate for P-gp, which is a significant advantage. researchgate.net Its primary mechanism involves directly binding to the efflux pumps and inhibiting their function. tandfonline.com
Elacridar is thought to act by modulating the ATPase activity of the transporters, which is essential for the energy-dependent process of drug efflux. researchgate.net By interfering with ATP hydrolysis, Elacridar effectively disables the pump, leading to the intracellular accumulation of co-administered chemotherapy drugs. mdpi.commdpi.com This restores the cytotoxic concentration of the drug within the cancer cell, thereby overcoming resistance. mdpi.com
Studies have shown that Elacridar can inhibit P-gp-mediated drug efflux at low nanomolar concentrations. tandfonline.com For example, it can inhibit P-gp activity at plasma concentrations above 50 nM, achieving total inhibition around 0.5 µM. tandfonline.com This potent activity allows for effective reversal of resistance without the direct cytotoxicity associated with older-generation inhibitors. metu.edu.tryok.gov.tr While some research noted that Elacridar treatment could lead to dose-dependent increases in the gene expression of MDR1 and MRP1, this upregulation did not prevent the functional reversal of resistance. metu.edu.tryok.gov.tr
Elacridar (maleate)'s Impact on Resistance in Organoid and 3D Cell Culture Models
Elacridar (maleate) and Resistance in Non-Cancerous Disease Models
The role of efflux pumps like P-gp and BCRP is not limited to cancer; they are also strategically expressed at physiological barriers, such as the blood-brain barrier (BBB), where they restrict the entry of xenobiotics into sensitive tissues. This protective function can inadvertently lead to therapeutic resistance in non-cancerous diseases by preventing drugs from reaching their target sites.
In the central nervous system (CNS), P-gp and BCRP are highly expressed in the endothelial cells of the blood-brain barrier, acting as a formidable obstacle to the entry of many drugs. nih.govresearchgate.net This is a significant challenge in the treatment of CNS disorders like epilepsy, where resistance to antiepileptic drugs (AEDs) is a major clinical problem. It is hypothesized that overexpression of these transporters at the BBB contributes to pharmacoresistance by actively pumping AEDs out of the brain.
Elacridar has been investigated as a tool to overcome this barrier. researchgate.net By inhibiting P-gp and BCRP at the BBB, Elacridar can significantly increase the brain penetration of co-administered drugs. aacrjournals.org Preclinical studies in mice have demonstrated this effect conclusively. For example, co-administration of Elacridar increased the brain penetration of the cancer drug imatinib (B729) by 4.2-fold. aacrjournals.org Similarly, PET imaging studies in rats showed that unlabeled Elacridar could increase the brain uptake of a radiolabeled version of itself ([11C]-Elacridar) by 5.4-fold, primarily by blocking P-gp. nih.gov These findings suggest that Elacridar could potentially be used to enhance the delivery of AEDs and other CNS-acting drugs to the brain, thereby overcoming transport-based resistance mechanisms.
Efflux pumps are a conserved mechanism of resistance across species, including bacteria, fungi, and parasites. While the specific pumps may differ from human P-gp and BCRP, the principle of actively extruding therapeutic agents is the same.
The application of Elacridar in antimicrobial or antiparasitic resistance is a more nascent area of research compared to its role in cancer and CNS disorders. However, its known mechanism of action makes it a candidate for investigation. For instance, P-gp plays a role in limiting the distribution of certain drugs to sanctuary sites where pathogens like HIV can persist, such as the brain and the male genital tract. asm.org A study showed that Elacridar significantly increased the concentration of the HIV protease inhibitor atazanavir (B138) in the brains (12.3-fold increase in the concentration ratio) and testes (13.5-fold increase) of mice by inhibiting P-gp. asm.org This indicates a potential role for Elacridar in improving drug penetration to viral reservoirs, which could help in eradicating the infection and preventing resistance. Further research is needed to explore Elacridar's direct or indirect effects on efflux pumps in various microbial and parasitic species.
Role of Elacridar (maleate) in Overcoming Resistance in Central Nervous System Disorders (e.g., Antiepileptic Drug Transport)
Mechanisms of Potential Resistance to Elacridar (maleate) as a Research Tool
The primary mechanisms by which cancer cells develop resistance to chemotherapeutic agents often involve the overexpression of drug efflux pumps. mdpi.commdpi.comnih.gov Elacridar functions by inhibiting these pumps, thereby increasing the intracellular concentration of anticancer drugs. mdpi.commdpi.commetu.edu.tr However, cells can develop resistance to Elacridar's modulatory effects through several potential mechanisms.
One key mechanism of cellular resistance is the overexpression of ABC transporters, particularly P-glycoprotein (P-gp), which is a primary cause of multidrug resistance (MDR). mdpi.comnih.gov In experimental settings, docetaxel-resistant non-small cell lung cancer (NSCLC) cell lines have shown high expression of ABCB1, the gene encoding for P-gp. The use of Elacridar was able to overcome this resistance. nih.gov This suggests that while Elacridar is effective, the initial level of transporter expression is a critical factor.
Another potential mechanism involves alterations in the drug-binding sites of these transporters. Mutations within the genes encoding P-gp and BCRP can alter the structure of the transporter, potentially reducing Elacridar's binding affinity and inhibitory effect. mcgill.canih.gov For example, mutations at amino acid position 482 in the ABCG2 protein are known to significantly affect its substrate and inhibitor specificity. mcgill.canih.govspandidos-publications.com While wild-type ABCG2 is sensitive to inhibition, certain mutations can alter this sensitivity. nih.gov
Furthermore, cancer cells may adapt to Elacridar by upregulating alternative resistance pathways that are not targeted by Elacridar. These can include the expression of other ABC transporters that are less sensitive to Elacridar, or the activation of cellular signaling pathways that promote cell survival and proliferation, thus bypassing the cytotoxic effects of the co-administered drug. nih.gov Studies have shown that even with Elacridar and siRNA targeting ABCB1, the sensitivity to docetaxel was not fully restored, implying the existence of other resistance mechanisms. nih.gov
Finally, the development of resistance can be influenced by the experimental model itself. For instance, research on ovarian cancer cell lines showed that while Elacridar effectively inhibited P-gp in both 2D and 3D cell cultures, its ability to re-sensitize the cells to paclitaxel was limited in the more complex 3D spheroid models. mdpi.comnih.gov This highlights that tissue-specific resistance mechanisms can play a role. mdpi.comnih.gov
Table of Potential Resistance Mechanisms to Elacridar as a Research Tool
| Mechanism | Description | Key Research Findings | References |
|---|---|---|---|
| Alterations in Transporter Expression | Increased expression of P-gp (ABCB1) or BCRP (ABCG2) can overcome the inhibitory capacity of a given concentration of Elacridar. | Docetaxel-resistant NSCLC cells with high ABCB1 expression required Elacridar to restore drug sensitivity. | nih.gov |
| Mutations in Transporter Binding Sites | Genetic mutations in ABCB1 or ABCG2 can alter the binding pocket for Elacridar, reducing its inhibitory effect. | Mutations at amino acid 482 in ABCG2 (e.g., R482T/G) alter substrate and inhibitor specificity, which could impact Elacridar's efficacy. | mcgill.canih.govmdpi.com |
| Activation of Bypass Pathways | Upregulation of alternative cellular defense or survival mechanisms that are not dependent on P-gp or BCRP. | Incomplete sensitization to docetaxel with Elacridar suggests other resistance mechanisms are at play. | nih.gov |
| Complexity of the In Vitro Model | Three-dimensional (3D) cell culture models can exhibit more complex and robust resistance mechanisms compared to 2D monolayers. | Elacridar was less effective at reversing paclitaxel resistance in 3D ovarian cancer spheroids compared to 2D cultures. | mdpi.comnih.gov |
Table of Compound Names Mentioned
| Compound Name |
|---|
| Cisplatin |
| Docetaxel |
| Doxorubicin |
| Elacridar (maleate) |
| Mitoxantrone |
| Paclitaxel |
Interactions of Elacridar Maleate with Drug Metabolism Systems and Other Transporters
Impact of Elacridar (B1662867) (maleate) on Cytochrome P450 (CYP) Enzymes
The cytochrome P450 (CYP) family of enzymes is central to the metabolism of a vast number of drugs. nih.gov The potential for an agent like elacridar to inhibit or induce these enzymes can lead to significant drug-drug interactions (DDIs), altering the efficacy and safety of co-administered therapies. nih.govbiomolther.org
Research into the direct effects of elacridar on CYP isoforms has shown that it has a generally modest inhibitory profile, particularly at concentrations where it effectively blocks P-gp. nih.gov Studies using various in vitro hepatic models, such as human liver microsomes (HLMs) and cultured human hepatocytes, have been conducted to characterize these interactions.
One study found that while many P-gp inhibitors also potently inhibit CYP3A4, elacridar displayed only modest P450 inhibition. nih.gov Interestingly, the inhibitory effect of elacridar was observed to be less potent in intact human hepatocytes compared to liver microsomes, a phenomenon potentially attributable to differences in protein binding, cell permeability, or elacridar itself being actively effluxed from the hepatocytes by P-gp. nih.gov Other research has suggested that elacridar's effect on CYP3A4 is concentration-dependent, with inhibition occurring only at doses exceeding 10 μM. mdpi.com
In studies using cryopreserved sandwich-cultured human hepatocytes (cSCHHs), P-gp inhibition by elacridar was found to potentiate the time-dependent inactivation of CYP3A by certain mechanism-based inactivators like ritonavir (B1064) and troleandomycin. tandfonline.com This suggests an indirect mechanism where blocking elacridar's own efflux enhances its intracellular concentration, thereby influencing its effect on CYP enzymes. However, this potentiation was not observed for other CYP3A inactivators like amprenavir, lopinavir, verapamil (B1683045), or erythromycin. tandfonline.com Preclinical evaluations in species including mice, rats, dogs, and monkeys have sometimes reported no significant effect on P450 enzymes, further positioning elacridar as a potentially selective P-gp inhibitor in specific contexts. mdpi.com
| CYP Isoform | Model System | Finding | Reference |
|---|---|---|---|
| CYP3A4 | Human Liver Microsomes & Hepatocytes | Modest inhibition; less potent in hepatocytes than microsomes. | nih.gov |
| CYP3A4 | In Vitro Models | Inhibition observed at concentrations >10 μM. | mdpi.com |
| CYP3A | Cryopreserved Sandwich-Cultured Human Hepatocytes (cSCHHs) | Potentiated inactivation of CYP3A by ritonavir and troleandomycin. | tandfonline.com |
| General P450s | Preclinical Animal Models | Reported to have no effect on P450 enzymes. | mdpi.com |
In preclinical settings, the primary role of elacridar is to inhibit efflux transporters to enhance the bioavailability or central nervous system penetration of co-administered drugs. nih.govnih.gov The consequences of its modest CYP interactions are often studied in combination with other agents.
A study in CYP3A4-humanized mice investigated the oral bioavailability of docetaxel (B913) when co-administered with elacridar and/or ritonavir, a potent CYP3A4 inhibitor. nih.gov When given with elacridar alone, the docetaxel area under the curve (AUC) increased four-fold, an effect attributed to P-gp inhibition. nih.gov When given with ritonavir alone, the AUC increased 7.3-fold due to inhibition of CYP3A4 metabolism. nih.gov Combining docetaxel with both elacridar and ritonavir resulted in a 31.9-fold increase in the AUC of the co-administered paclitaxel (B517696), suggesting that complete inhibition of both P-gp and CYP3A4 achieves maximal oral bioavailability. nih.gov This demonstrates that while elacridar's primary role is transporter inhibition, its use in preclinical models can help dissect the relative contributions of transport and metabolism to a drug's pharmacokinetics. nih.gov The data suggest that for some drugs, achieving complete inhibition of both intestinal/hepatic P-gp and CYP3A4 is necessary to overcome efflux and first-pass metabolism. nih.gov
Inhibition/Induction Studies of CYP Isoforms by Elacridar (maleate) in Hepatic Models
Elacridar (maleate) Interactions with Other Drug Transport Systems (Excluding ABCB1 and ABCG2)
While elacridar is most famous as a dual ABCB1/ABCG2 inhibitor, research has revealed that it is not entirely selective and interacts with other drug transporters. researchgate.net This lack of absolute specificity is crucial when using elacridar as a research tool to probe the function of P-gp and BCRP.
Studies have shown that elacridar can inhibit members of the Organic Anion-Transporting Polypeptide (OATP) family, which are uptake transporters primarily in the liver. researchgate.net Specifically, elacridar was found to inhibit OATP1B1 with a Ki of 1.7 μM and OATP2B1 with a Ki greater than 1 μM. researchgate.net Furthermore, it showed weak inhibitory activity against the Multidrug Resistance-Associated Protein 2 (MRP2), another ABC transporter, with a Ki greater than 15 μM. researchgate.net
Elacridar also interacts with the Organic Cation Transporter 2 (OCT2), a member of the solute carrier (SLC) family that is highly expressed in the kidney and mediates the uptake and renal clearance of numerous drugs. nih.gov A study examining hOCT2 (human) and mOct2 (mouse) found that elacridar inhibited metformin (B114582) uptake with IC50 values of 20 µM and 1.9 µM, respectively, highlighting species-specific differences in interaction. nih.gov Additionally, elacridar has been noted to potentially modulate the Phosphatidylcholine translocator ABCB4. drugbank.com
| Transporter | Gene Family | Species | Interaction Type | Value (Ki / IC50) | Reference |
|---|---|---|---|---|---|
| OATP1B1 | SLCO | Human | Inhibition | Ki = 1.7 μM | researchgate.net |
| OATP2B1 | SLCO | Human | Inhibition | Ki > 1 μM | researchgate.net |
| MRP2 | ABCC | Human | Inhibition | Ki > 15 μM | researchgate.net |
| OCT2 | SLC22A | Human | Inhibition | IC50 = 20 µM | nih.gov |
| Oct2 | Slc22a | Mouse | Inhibition | IC50 = 1.9 µM | nih.gov |
| ABCB4 | ABCB | Human | Modulator | Not specified | drugbank.com |
Theoretical and Mechanistic Drug-Drug Interaction Potential of Elacridar (maleate) in Research
The non-selectivity of elacridar has significant implications for its use in research and the interpretation of drug-drug interaction (DDI) studies. researchgate.netmdpi.com When used to investigate the role of P-gp or BCRP in a drug's disposition, its concurrent inhibition of other transporters like OATPs and OCT2 can confound the results. researchgate.netnih.gov For instance, an observed change in a drug's pharmacokinetics upon co-administration with elacridar could be due to inhibition of hepatic uptake (via OATPs), renal clearance (via OCT2), or intestinal efflux (via P-gp), making it difficult to isolate the contribution of a single transporter. researchgate.netnih.gov Therefore, caution is advised when using elacridar to definitively assess the role of efflux transporters in vitro and in vivo. researchgate.net
Mechanistically, the DDI potential of elacridar is multifaceted. Its ability to inhibit both uptake (OATP) and efflux (P-gp, BCRP, MRP2) transporters can lead to complex and unpredictable changes in drug disposition. researchgate.net Furthermore, the finding that P-gp inhibition by elacridar can potentiate the mechanism-based inactivation of CYP3A by other drugs introduces another layer of interaction. tandfonline.com This suggests that elacridar can increase the intracellular concentration of a co-administered CYP inactivator within hepatocytes by blocking its efflux, thereby enhancing its inhibitory effect on the enzyme. tandfonline.com
Despite these complexities, elacridar is still considered a useful tool. Its modest direct impact on CYP enzymes makes it preferable to other P-gp inhibitors that are also potent CYP inhibitors. nih.gov This characteristic allows researchers to study the effects of P-gp inhibition with less concern for confounding direct metabolic inhibition, although the indirect and off-target transporter effects must be considered. nih.gov
Advanced Methodologies in Elacridar Maleate Research
In Vitro Efflux Assays for Elacridar (B1662867) (maleate) Activity Assessment
In vitro efflux assays are fundamental in determining the inhibitory potency of Elacridar. These assays typically utilize cancer cell lines that overexpress specific ABC transporters and measure the intracellular accumulation of fluorescent transporter substrates.
Calcein-AM and Rhodamine 123 are well-established fluorescent substrates for P-gp. mdpi.commerckmillipore.com Calcein-AM is a non-fluorescent, cell-permeable dye that is converted by intracellular esterases into the fluorescent, membrane-impermeable Calcein. In cells overexpressing P-gp, Calcein-AM is rapidly effluxed, resulting in low intracellular fluorescence. Rhodamine 123 is another fluorescent dye that is a direct substrate for P-gp.
The inhibitory effect of Elacridar on P-gp is quantified by measuring the increase in intracellular fluorescence of these dyes. mdpi.com In the presence of Elacridar, the P-gp-mediated efflux of Calcein-AM and Rhodamine 123 is blocked, leading to their accumulation inside the cells and a corresponding increase in fluorescence. mdpi.comiiarjournals.org Studies have demonstrated that Elacridar effectively inhibits P-gp activity in resistant ovarian cancer cell lines, leading to a significant increase in Calcein-AM and Rhodamine 123 fluorescence. mdpi.comresearchgate.net For instance, in paclitaxel-resistant ovarian cancer cells (A2780PR1 and A2780PR2), Calcein-AM fluorescence was only observed after treatment with Elacridar, indicating a potent inhibition of P-gp. mdpi.com
Table 1: Effect of Elacridar on P-gp Substrate Accumulation
| Cell Line | P-gp Substrate | Treatment | Observed Effect on Fluorescence | Reference |
|---|---|---|---|---|
| PAC-resistant A2780PR1/PR2 | Calcein-AM | Elacridar (0.1 µM and 1 µM) | Significant increase in fluorescence compared to untreated resistant cells. mdpi.com | mdpi.com |
| PAC-resistant A2780PR1/PR2 | Rhodamine 123 | Elacridar (0.1 µM and 1 µM) | Reduced efflux and increased intracellular accumulation. mdpi.com | mdpi.com |
| KBV20C (P-gp overexpressing) | Calcein-AM | Elacridar | Strong inhibition of substrate efflux. iiarjournals.org | iiarjournals.org |
| KBV20C (P-gp overexpressing) | Rhodamine 123 | Elacridar | Strong inhibition of substrate efflux. iiarjournals.org | iiarjournals.org |
Fluorescence-Activated Cell Sorting (FACS) is a powerful technology that allows for the quantitative analysis and sorting of individual cells within a heterogeneous population based on their fluorescent properties. nih.govsinobiological.com In the context of Elacridar research, FACS is used to precisely measure the intracellular accumulation of fluorescent P-gp substrates like Rhodamine 123 and Calcein-AM on a single-cell level. mdpi.comresearchgate.net
This methodology provides detailed insights into the cell-to-cell variability in transporter expression and inhibition. By treating P-gp-overexpressing cells with a fluorescent substrate in the presence or absence of Elacridar, researchers can use FACS to quantify the shift in fluorescence intensity, which directly correlates with the inhibitory activity of Elacridar. mdpi.comiiarjournals.org This technique has been instrumental in confirming that Elacridar inhibits P-gp activity in paclitaxel-resistant cell lines. mdpi.com FACS analysis can also be used to sort cell populations based on their transporter activity for further downstream analysis. nih.gov
Calcein-AM and Rhodamine 123 Efflux Assays
Membrane Vesicle Transport Assays for Elacridar (maleate) Characterization
Membrane vesicle transport assays offer a more direct way to study the interaction of Elacridar with ABC transporters, independent of cellular processes. In this method, inside-out membrane vesicles are prepared from cells overexpressing a specific transporter, such as P-gp or BCRP. aacrjournals.orgevotec.com
These vesicles are incubated with a radiolabeled or fluorescent substrate of the transporter in the presence of ATP. The transporter pumps the substrate into the vesicle, and the amount of accumulated substrate is measured. To test the inhibitory activity of Elacridar, it is included in the incubation mixture. A reduction in the ATP-dependent transport of the substrate into the vesicles indicates inhibition by Elacridar. aacrjournals.org This technique has been used to demonstrate that Elacridar inhibits the transport of substrates like daunorubicin (B1662515) by P-gp in canalicular membrane vesicles and also potently inhibits BCRP. researchgate.netnih.gov For example, studies using membrane vesicles from insect cells (Sf9) have been crucial in characterizing the inhibitory profile of Elacridar against both P-gp and BCRP. researchgate.net
Molecular Modeling and Computational Approaches for Elacridar (maleate)
Computational methods, including molecular docking and molecular dynamics simulations, provide invaluable insights into the molecular-level interactions between Elacridar and ABC transporters.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor) to form a stable complex. researchgate.net In Elacridar research, docking studies are performed using the three-dimensional structures of ABC transporters, such as P-gp, to predict how Elacridar binds within the transporter's drug-binding pocket. researchgate.netnih.gov
These studies help to identify key amino acid residues involved in the interaction and provide a structural basis for Elacridar's inhibitory mechanism. Docking simulations have suggested that Elacridar binds to sites within the transmembrane domain of P-gp that may overlap with the binding sites of other known substrates and inhibitors. researchgate.net The accuracy of these predictions has improved with the availability of high-resolution cryo-electron microscopy (cryo-EM) structures of human P-gp. nih.gov
Molecular dynamics (MD) simulations provide a dynamic view of the interaction between Elacridar and ABC transporters over time. researchgate.netnih.gov These simulations model the movement of every atom in the system, offering insights into the conformational changes that occur upon Elacridar binding and the stability of the Elacridar-transporter complex. researchgate.net
Docking Studies of Elacridar (maleate) with ABC Transporter Structures
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Elacridar (maleate) in Preclinical Research
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a critical tool in preclinical research to understand the relationship between the concentration of a drug in the body over time (pharmacokinetics) and its pharmacological effect (pharmacodynamics). ewadirect.com For elacridar, a potent inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), PK/PD modeling helps in elucidating its potential to modulate the blood-brain barrier (BBB) and improve the brain penetration of other drugs. ewadirect.comnii.ac.jp
Preclinical studies in mice have been instrumental in defining the pharmacokinetic profile of elacridar. These studies have shown that the route of administration significantly impacts its bioavailability and brain distribution. nih.gov For instance, the absolute bioavailability of elacridar was found to be 0.22 after oral administration and a mere 0.01 after intraperitoneal administration in mice, when compared to a 2.5 mg/kg intravenous dose. nih.gov The terminal half-life also varied considerably, being approximately 4 hours for intravenous and intraperitoneal routes, but extending to nearly 20 hours following oral dosing. nih.gov
A key finding from these preclinical pharmacokinetic studies is the dose-dependent brain penetration of elacridar, which suggests the saturation of efflux transporters at the BBB. nih.gov The brain-to-plasma partition coefficient (Kp,brain), a measure of brain penetration, increased with higher plasma exposure. This is a crucial parameter for PK/PD models aiming to predict the concentrations required for effective transporter inhibition. nih.gov
One preclinical study developed a PK model for elacridar based on data from single and multiple-dose intravenous and extravascular (oral) administration models. ewadirect.com This modeling approach, integrating data from various preclinical studies, aimed to predict an optimal dosing regimen. ewadirect.com By establishing a therapeutic window defined by the IC50 for various probe substrates and preclinical toxicity data, the model can simulate drug concentrations over time for different dosing schedules. ewadirect.com
PK/PD modeling frameworks that integrate in vitro data with in vivo preclinical data are being developed to serve as translational tools, bridging the gap between animal studies and human clinical applications. nii.ac.jp For example, by combining the plasma concentration of a compound with its receptor occupancy in the brain, as determined by imaging, researchers can build a model to predict pharmacological efficacy. nii.ac.jp In the context of elacridar, such models are used to determine the dose and timing of its administration to maximally inhibit P-gp-mediated efflux for a co-administered drug. ingentaconnect.com A study in mice and rats established a simplified model using a single intravenous dose of elacridar to evaluate its effect on known P-gp substrates. ingentaconnect.com The results demonstrated a significant increase in the brain-to-plasma ratio of the substrates, confirming the utility of this approach for screening purposes in early drug discovery. ingentaconnect.com
Table 1: Preclinical Pharmacokinetic Parameters of Elacridar in FVB Wild-Type Mice
| Route of Administration | Dose (mg/kg) | Absolute Bioavailability | Terminal Half-Life (h) | Brain-to-Plasma Partition Coefficient (Kp,brain) |
|---|---|---|---|---|
| Intravenous (IV) | 2.5 | - | ~4 | 0.82 |
| Intraperitoneal (IP) | 100 | 0.01 | ~4 | 0.43 |
| Oral (PO) | 100 | 0.22 | ~20 | 4.31 |
Data sourced from a study on the bioavailability and disposition of elacridar in mice. nih.gov
Table 2: Effect of Elacridar Pre-treatment on Brain-to-Plasma Ratio (B/P) of P-gp Substrates in Mice
| P-gp Substrate | Fold Increase in B/P Ratio (Mouse) |
|---|---|
| Talinolol | 2 |
| Digoxin (B3395198) | 4 |
| Quinidine | 38 |
Based on a study where elacridar was administered intravenously at 5 mg/kg, 0.5 hours prior to the P-gp substrate. ingentaconnect.com
Advanced Imaging Techniques in Elacridar (maleate) Research (e.g., Positron Emission Tomography for Transporter Activity)
Advanced imaging techniques are indispensable for the non-invasive, in vivo study of drug transporter function and have been pivotal in elacridar research. solvobiotech.comuzh.ch Among these, Positron Emission Tomography (PET) is a powerful molecular imaging modality that allows for the quantitative assessment of transporter activity at the blood-brain barrier. solvobiotech.comnih.gov
PET studies have utilized elacridar labeled with the positron-emitting isotope carbon-11 (B1219553) ([11C]-elacridar) to directly visualize and measure its interaction with P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) at the BBB. nih.govhealthcare-in-europe.com These studies have revealed a critical aspect of elacridar's pharmacology: at the low concentrations used in tracer studies, elacridar itself is a substrate for both P-gp and BCRP. nih.govresearchgate.net This means its own entry into the brain is limited by these transporters. nih.gov
Preclinical PET imaging in rodents has provided compelling evidence for this phenomenon. In rats, the administration of unlabeled, high-dose elacridar caused a significant (5.4-fold) increase in the brain uptake of subsequently injected [11C]-elacridar, demonstrating self-inhibition of its own efflux at the BBB. nih.gov Further studies in knockout mice confirmed the specific transporters involved. Brain uptake of [11C]-elacridar was 2.5-fold higher in mice lacking P-gp (Mdr1a/b(-/-)) compared to wild-type mice. nih.govnih.gov In contrast, in mice lacking BCRP (Bcrp1(-/-)), the increase was more modest at 1.3-fold, suggesting that P-gp is the dominant transporter limiting elacridar's brain entry in mice. nih.gov
PET imaging with [11C]-elacridar and other dual P-gp/BCRP substrates like [11C]tariquidar and [11C]erlotinib has also been used to investigate the functional redundancy of these transporters at the BBB and in other organs like the liver. mdpi.com Whole-body PET scans in various knockout mouse strains have shown that for dual substrates, the absence of a single transporter may not be sufficient to significantly increase brain penetration or decrease biliary excretion, as the other transporter can compensate. healthcare-in-europe.commdpi.com Only in double-knockout mice (Abcb1a/b(-/-)Abcg2(-/-)) was the biliary excretion of [11C]-elacridar significantly reduced. mdpi.com
These advanced imaging studies are crucial for several reasons. They allow for the direct assessment of drug-drug interactions at the BBB and help to characterize the role of specific transporters in drug disposition. nii.ac.jpsolvobiotech.com The ability to non-invasively measure transporter function in vivo provides invaluable data for the development of PK/PD models and helps to translate preclinical findings to clinical scenarios, ultimately aiding in the design of more effective therapeutic strategies for diseases affecting the central nervous system. ewadirect.comnii.ac.jp
Beyond PET, other advanced imaging methods like mass spectrometry imaging (MSI) are emerging as powerful tools. researchgate.net MSI techniques, such as Desorption Electrospray Ionization (DESI-MSI), can map the spatial distribution of drugs and metabolites within tissue sections without the need for radiolabeling, offering a complementary approach to understanding drug distribution in the brain. researchgate.net
Table 3: Impact of Transporter Knockout and Pharmacological Inhibition on [11C]-Elacridar Brain Uptake in Preclinical PET Studies
| Animal Model | Condition | Fold Increase in Brain Activity Uptake | Primary Transporter(s) Implicated |
|---|---|---|---|
| Rat | Pre-treatment with unlabeled elacridar | 5.4 | P-gp |
| Mdr1a/b(-/-) Mouse | Genetic knockout of P-gp | 2.5 | P-gp |
| Bcrp1(-/-) Mouse | Genetic knockout of BCRP | 1.3 | BCRP |
Data compiled from small-animal PET imaging studies. nih.gov
Emerging Research Avenues and Future Directions for Elacridar Maleate
Exploration of Elacridar (B1662867) (maleate) in Novel Biological Systems and Disease Models
Initially developed to reverse multidrug resistance in cancer, the application of elacridar is expanding to other disease models where efflux transporters play a significant role. researchgate.netnih.gov
Researchers are utilizing elacridar to investigate the impact of P-gp and BCRP on the pathophysiology of various diseases and the disposition of therapeutic agents. In preclinical models of neurological disorders, elacridar has been instrumental in studying the role of the blood-brain barrier (BBB) in limiting the entry of potentially effective drugs. nih.gov For instance, studies have shown that co-administration of elacridar can enhance the brain distribution of drugs that are substrates for P-gp and BCRP, offering a proof-of-concept for improving treatments for central nervous system (CNS) diseases. researchgate.netnih.gov
One notable area of investigation is Amyotrophic Lateral Sclerosis (ALS). Research has demonstrated that P-gp and BCRP are upregulated at the blood-brain and blood-spinal cord barriers in ALS mouse models and patients. researchgate.net The use of elacridar in combination with riluzole, an approved ALS medication and a substrate of these transporters, showed that blocking P-gp and BCRP increased riluzole's penetration into the CNS, improved motor function, and extended survival in ALS mice. researchgate.net This highlights the potential of using elacridar to uncover and address pharmacoresistance in neurodegenerative diseases.
Furthermore, the utility of elacridar is being explored in more complex, physiologically relevant in vitro models. A novel study evaluated elacridar's efficacy in overcoming multidrug resistance in a dual 2D monolayer and 3D spheroid culture model of ovarian cancer. mdpi.com This research is significant as 3D spheroids more closely mimic the tumor microenvironment, and understanding the impact of P-gp inhibitors in such systems is crucial for translating findings to clinical scenarios. mdpi.com
The table below summarizes key preclinical disease models where elacridar is being investigated:
| Disease Model | Biological System/Barrier | Key Finding with Elacridar |
| Ovarian Cancer | 3D Spheroid Cultures | Re-sensitized paclitaxel-resistant cells to cytotoxic drugs. mdpi.com |
| Amyotrophic Lateral Sclerosis (ALS) | Blood-Brain/Spinal Cord Barrier | Increased CNS penetration of riluzole, improving therapeutic efficacy. researchgate.net |
| Brain Tumors (Glioma) | Blood-Brain Barrier | Used to study the influence of P-gp and BCRP on the brain distribution of substrate drugs. nih.govresearchgate.net |
| Renal Carcinoma | Cancer Cell Lines | Enhanced the cytotoxic effects of sunitinib (B231). researchgate.net |
| Gastric Cancer | Cancer Cell Lines | Reversed paclitaxel-mediated resistance. frontiersin.org |
Elacridar (maleate) in Combination with Emerging Therapeutic Modalities (Preclinical Perspective)
The primary research application of elacridar lies in its use in combination with other therapeutic agents to enhance their efficacy. Preclinical studies continue to explore novel combinations with emerging classes of drugs.
Tyrosine Kinase Inhibitors (TKIs): Many TKIs, used in targeted cancer therapy, are substrates of P-gp and BCRP. Elacridar has been shown to improve the brain distribution of several TKIs, including erlotinib (B232), in preclinical models. nih.gov In renal carcinoma cell lines, combining elacridar with sunitinib enhanced the cytotoxic effect of the TKI. researchgate.net This suggests that elacridar could be a valuable tool for overcoming resistance to TKIs and improving their efficacy in sanctuary sites.
Targeted Therapies: Beyond TKIs, elacridar is being investigated with other targeted agents. In gastric cancer cell lines resistant to paclitaxel (B517696), a combination of paclitaxel, the anti-angiogenic agent ramucirumab, and elacridar was shown to reverse resistance. frontiersin.org Elacridar's role was to restore the intracellular access of paclitaxel by inhibiting P-gp, thereby recovering its cytotoxic effects. frontiersin.org
Novel Anticancer Agents: As new anticancer drugs are developed, many are found to be substrates for efflux transporters. nih.gov Elacridar serves as a critical research tool to determine if a new compound's efficacy is limited by P-gp or BCRP-mediated efflux. This is particularly relevant for cytostatic agents that may be subject to transport by ABCB1. nih.gov
The following table details preclinical studies of elacridar in combination with various therapeutic modalities:
| Therapeutic Modality | Specific Agent(s) | Disease Model | Outcome of Combination |
| Tyrosine Kinase Inhibitors | Erlotinib, Sunitinib | FVBn Mice, Renal Carcinoma Cells | Improved brain penetration, enhanced cytotoxic effect. nih.govresearchgate.net |
| Anti-angiogenic Agents | Ramucirumab (with Paclitaxel) | Gastric Cancer Cell Lines | Reversed paclitaxel resistance. frontiersin.org |
| Chemotherapeutics | Paclitaxel, Doxorubicin (B1662922), Topotecan (B1662842) | Ovarian, Gastric Cancer Cells | Re-sensitized resistant cells, restored cytotoxicity. mdpi.comfrontiersin.org |
Development of Elacridar (maleate) Derivatives or Analogs with Enhanced Research Utility
While elacridar is a potent inhibitor, its physicochemical properties, such as poor solubility and low oral bioavailability, present challenges for its use in both preclinical and clinical settings. nih.gov This has spurred research into developing derivatives or analogs with improved characteristics.
One approach has been the creation of deuterated analogs of elacridar. newdrugapprovals.org The rationale is that deuterium (B1214612) substitution at specific metabolic sites can alter the drug's metabolic profile, potentially leading to higher and more consistent systemic and brain concentrations. newdrugapprovals.org The goal is to develop analogs that can more effectively inhibit efflux transporters at the blood-brain barrier and other tissues. newdrugapprovals.org
Another avenue of development is the creation of novel formulations to improve elacridar's bioavailability. A microemulsion formulation of elacridar was developed to overcome its dissolution-rate limited absorption. nih.gov This formulation was shown to be effective in inhibiting P-gp and BCRP in cell models and improved the brain penetration of erlotinib when co-administered in mice. nih.gov Such formulation strategies are crucial for enhancing the utility of elacridar as a research tool, particularly for chronic dosing regimens in preclinical models. nih.gov
The original discovery of elacridar stemmed from a research program focused on acridine (B1665455) carboxamide derivatives. mdpi.comgoogle.com Continued structure-activity relationship (SAR) studies on this chemical scaffold could yield new analogs with optimized potency, specificity, and pharmacokinetic properties for research applications. frontiersin.orgnih.gov
Theoretical Frameworks for Optimizing Elacridar (maleate) as a Research Tool
Optimizing the use of elacridar in preclinical research requires a robust theoretical and methodological framework. This involves understanding its pharmacokinetic and pharmacodynamic properties and applying this knowledge to experimental design.
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are being developed to better predict the in vivo performance of drugs and formulations. nih.govacs.org For a compound like elacridar, PBPK modeling can help in understanding and predicting its absorption, distribution, metabolism, and excretion (ADME) properties. newdrugapprovals.org These models can simulate the impact of elacridar on the pharmacokinetics of co-administered drugs, aiding in the design of more effective preclinical studies. Elacridar itself can be used as a tool within this framework to assess the effect of intestinal P-gp and BCRP on the absorption of other drugs. nih.govacs.org
Dose and Route Optimization: Studies have focused on optimizing the dose and route of administration of elacridar to achieve sufficient inhibition of P-gp and BCRP at target sites like the blood-brain barrier. A dual-infusion strategy in rats, for example, was used to determine the doses of elacridar needed to effectively inhibit efflux transporters. nih.gov This methodological approach allows for flexible dosing and precise assessment of transporter inhibition, providing a framework for using elacridar effectively in various research contexts. nih.gov
In Vitro-In Vivo Correlation (IVIVC): Establishing a strong correlation between in vitro findings and in vivo outcomes is critical. For elacridar, this means linking the concentrations required for P-gp/BCRP inhibition in cell-based assays to the plasma and tissue concentrations needed for efficacy in animal models. mdpi.com This requires careful consideration of factors like protein binding and tissue distribution. The development of more complex in vitro systems, such as 3D spheroids and organoids, aims to improve this correlation. mdpi.comgriffith.edu.au
Open Questions and Unresolved Challenges in Elacridar (maleate) Research
Despite its utility, several challenges and unanswered questions remain in the research application of elacridar.
Clinical Translation: A major unresolved issue is the historical lack of successful clinical translation for P-gp inhibitors, including elacridar. researchgate.netresearchgate.net While preclinical studies consistently demonstrate the potential of elacridar to reverse multidrug resistance and enhance drug delivery, this has not translated into improved outcomes in clinical oncology trials. researchgate.netresearchgate.net The reasons for this disconnect are likely multifactorial, including tumor heterogeneity, the presence of multiple resistance mechanisms, and the difficulty in achieving and sustaining adequate inhibitor concentrations at the tumor site without causing systemic toxicity.
Predictive Models: There is a continuing need for better predictive models, both in vitro and in silico, to guide the use of elacridar. griffith.edu.autandfonline.com While 3D cell cultures and PBPK modeling represent significant advances, accurately predicting the complex interplay between efflux transporters, therapeutic agents, and the tumor microenvironment remains a challenge. mdpi.comnih.gov
Formulation and Bioavailability: The poor physicochemical properties of elacridar remain a practical challenge. nih.govresearchgate.net While new formulations are being developed, the need for high doses in preclinical oral studies can be a limiting factor. nih.gov The development of a readily available, injectable formulation with favorable pharmacokinetics would significantly enhance its utility as a research tool. nih.gov
Q & A
Q. What experimental models are recommended for studying Elacridar’s pharmacokinetics and brain distribution?
FVB wild-type mice and knockout models (e.g., P-gp/BCRP-deficient mice) are widely used to evaluate Elacridar’s brain penetration and transporter interactions. Intravenous (i.v.) administration in these models allows precise control over systemic exposure, while oral dosing studies assess dissolution-limited absorption. Brain-to-plasma ratios (Kp,brain) are calculated using AUCbrain/AUCplasma or Cbrain/Cplasma at specific timepoints, with LC-MS/MS quantification .
Q. What physicochemical properties of Elacridar pose challenges in formulation development?
Elacridar’s high lipophilicity (logP = 5.67), poor aqueous solubility (<1 mg/mL in water), and dissolution-rate-limited oral absorption necessitate advanced formulations. Strategies include co-solvent systems (e.g., dimethylsulfoxide-propylene glycol-water) for i.v. delivery and solid dispersions/microemulsions to enhance bioavailability .
Q. How does Elacridar inhibit P-glycoprotein (P-gp) and BCRP at the blood-brain barrier (BBB)?
Elacridar competitively binds to P-gp and BCRP efflux transporters, blocking substrate efflux. In vivo validation involves co-administering Elacridar with transporter-dependent drugs (e.g., sunitinib or dasatinib) and comparing brain concentrations in wild-type vs. transporter-knockout mice .
Advanced Research Questions
Q. How can researchers mitigate high intersubject variability in Elacridar’s plasma and tissue concentrations?
Variability arises from dissolution-rate-limited absorption and transporter polymorphisms. Methodological solutions include:
- Formulation optimization : Amorphous solid dispersions (ASD) with povidone K30 and sodium dodecyl sulfate improve dissolution and stability .
- Dose normalization : Dose-dependent brain penetration (ED50 estimation) and pharmacokinetic modeling (e.g., noncompartmental analysis in Phoenix WinNonlin) to adjust for genotype-specific differences .
Q. What methodologies resolve contradictions between in vitro transporter inhibition data and in vivo efficacy?
Discrepancies often stem from species-specific transporter expression or inadequate dosing regimens. Solutions include:
Q. How should brain-to-plasma partition coefficients (Kp,brain) be interpreted in Elacridar studies?
Kp,brain >1 indicates active uptake or transporter saturation. In P-gp/BCRP knockout mice, Kp,brain increases 4.4-fold, confirming Elacridar’s transporter-dependent distribution. Statistical comparisons (e.g., one-way ANOVA with Holm-Sidak post hoc tests) validate genotype and dose effects .
Q. What strategies improve Elacridar’s clinical translation despite poor aqueous solubility?
- Microemulsions : Oil-in-water systems enhance solubility and bioavailability for chronic dosing .
- Clinical trial design : Co-administration with proton-pump inhibitors to reduce gastric pH variability, and pharmacodynamic monitoring of transporter substrates (e.g., lapatinib Cmax/AUC increases) to confirm target engagement .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing Elacridar’s dose-dependent effects?
Use nonlinear regression (e.g., Emax model) to estimate ED50 for brain penetration. Report mean ± SD for AUC and Kp,brain, with p-values adjusted for multiple comparisons (e.g., Holm-Sidak method) .
Q. How should researchers address discrepancies in Elacridar’s clinical vs. preclinical efficacy?
Conduct meta-analyses of preclinical data (e.g., brain tumor xenograft studies) and correlate with clinical PK/PD outcomes. Highlight species differences in transporter expression and dosing schedules .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
